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Compound of Interest

Compound Name: 3-[(Dimethylamino)methyllphenol

Cat. No.: B1593381

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-
[(Dimethylamino)methyl]phenol (CAS No. 60760-04-5), a substituted phenol of interest in
various chemical and pharmaceutical research areas. Due to the limited availability of public
spectroscopic data for this specific isomer, this document focuses on its synthesis, predicted
chemical properties, and essential safety information. A detailed experimental protocol for its
preparation via the Mannich reaction is presented, along with a visualization of the reaction
pathway. This guide serves as a foundational resource for researchers intending to synthesize
and utilize 3-[(Dimethylamino)methyl]phenol in their work.

Introduction

3-[(Dimethylamino)methyl]phenol is an organic compound featuring a phenol ring substituted
with a dimethylaminomethyl group at the meta position. This structure is characteristic of a
Mannich base, which are known for their applications as synthetic intermediates, catalysts, and
in the development of biologically active molecules. The presence of both a phenolic hydroxyl
group and a tertiary amine group imparts unique chemical properties, making it a subject of
interest for further functionalization and incorporation into more complex molecular
architectures.
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While extensive spectroscopic data for the ortho- and para- isomers, as well as the
polysubstituted 2,4,6-tris(dimethylaminomethyl)phenol, are available, detailed experimental
spectra for 3-[(Dimethylamino)methyl]phenol are not widely published in scientific literature
or databases. This guide, therefore, aims to provide the necessary theoretical and practical
information to enable researchers to synthesize and characterize this compound.

Chemical Identity and Properties

Summarized below are the key identifiers and predicted properties for 3-
[(Dimethylamino)methyl]phenol.

Property Value

IUPAC Name 3-[(dimethylamino)methyl]phenol

CAS Number 60760-04-5

Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

InChl Key HXMWGMZZNGHVPQ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC=CC(0)=C1

Predicted LogP 1.5 (approx.)

Predicted Boiling Point ~250-270 °C (at 760 mmHgQ)

Predicted Melting Point Not readily available

Spectroscopic Data

As of the date of this document, detailed and verified public domain spectroscopic data (*H
NMR, 8C NMR, Mass Spectrometry, and comprehensive IR) for 3-
[(Dimethylamino)methyl]phenol are not available. Commercial suppliers may possess this
data, and it is recommended to request it upon purchase. For researchers synthesizing this
compound, the following are expected spectral characteristics based on its structure:
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e 1H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of
meta-substitution), a singlet for the methylene bridge protons, a singlet for the N-methyl
protons, and a broad singlet for the phenolic hydroxyl proton.

o 13C NMR: Resonances for the six aromatic carbons (four distinct signals due to symmetry),
one for the methylene carbon, and one for the N-methyl carbons.

» IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H
stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N
stretching.

o Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 151.21,
along with characteristic fragmentation patterns.

Synthesis via the Mannich Reaction

3-[(Dimethylamino)methyl]phenol is synthesized via the Mannich reaction, a classic method
in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.

Reaction Pathway

The synthesis involves the reaction of phenol with formaldehyde and dimethylamine. The
reaction proceeds through the formation of an Eschenmoser-like salt (iminium ion) from
dimethylamine and formaldehyde, which then acts as an electrophile in an electrophilic
aromatic substitution reaction with the phenol ring.
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Caption: Mannich reaction pathway for the synthesis of 3-[(Dimethylamino)methyl]phenol.

Experimental Protocol

This is a general procedure and may require optimization.
Materials:

e Phenol

¢ Dimethylamine (e.g., 40% aqueous solution)

o Formaldehyde (e.g., 37% aqueous solution)

» Ethanol or another suitable solvent

e Hydrochloric acid (for pH adjustment)

e Sodium hydroxide (for neutralization)

¢ Dichloromethane or other suitable extraction solvent
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e Anhydrous magnesium sulfate or sodium sulfate

¢ Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary
evaporator.

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol in
ethanol.

o Cool the mixture in an ice bath and slowly add dimethylamine solution, followed by the
dropwise addition of formaldehyde solution while maintaining the low temperature.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for several hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and acidify with
hydrochloric acid.

e Wash the acidic mixture with a nonpolar solvent to remove any unreacted phenol.
» Basify the aqueous layer with a sodium hydroxide solution until a pH of ~9-10 is reached.

o Extract the product from the aqueous layer with dichloromethane or another suitable organic
solvent.

o Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate,
filter, and remove the solvent under reduced pressure using a rotary evaporator.

e The crude product can be purified by column chromatography or distillation under reduced
pressure to isolate the 3-isomer from the ortho- and para- isomers that are also formed.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-[(Dimethylamino)methyl]phenol is not widely
available, the safety precautions should be based on those for structurally similar compounds
like substituted phenols and tertiary amines.
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o General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.
May cause skin irritation and serious eye damage.

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection. Work in a well-ventilated area or under a chemical fume hood.

» Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly
after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
oxidizing agents.

Potential Applications

While specific applications for 3-[(Dimethylamino)methyl]phenol are not extensively
documented, compounds of this class are valuable in several areas of research and
development:

e Pharmaceutical Synthesis: The phenolic and amine functionalities provide reactive handles
for the synthesis of more complex molecules with potential biological activity.

o Catalysis: The tertiary amine can act as a base or nucleophilic catalyst in various organic
reactions.

e Polymer Chemistry: Can be used as a monomer or a curing agent in the production of resins
and polymers.

Conclusion

3-[(Dimethylamino)methyl]phenol is a valuable synthetic target for researchers in organic
chemistry and drug discovery. Although detailed spectroscopic data is scarce in the public
domain, this guide provides the essential information for its synthesis via the Mannich reaction,
along with crucial safety and handling guidelines. It is anticipated that as research involving this
compound progresses, more comprehensive data will become available to the scientific
community. Researchers are encouraged to perform thorough characterization of the
synthesized product to confirm its identity and purity.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-
[(Dimethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593381#spectroscopic-data-for-3-dimethylamino-
methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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